molecular formula C13H15NO B14447525 1-Benzyl-4-ethyl-3-methylideneazetidin-2-one CAS No. 78877-58-4

1-Benzyl-4-ethyl-3-methylideneazetidin-2-one

Cat. No.: B14447525
CAS No.: 78877-58-4
M. Wt: 201.26 g/mol
InChI Key: QRCREAIICUYNCD-UHFFFAOYSA-N
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Description

1-Benzyl-4-ethyl-3-methylideneazetidin-2-one is a chemical compound belonging to the azetidinone family. Azetidinones are four-membered lactams, which are cyclic amides. This compound is characterized by its unique structure, which includes a benzyl group, an ethyl group, and a methylidene group attached to the azetidinone ring. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-ethyl-3-methylideneazetidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with ethyl acetoacetate in the presence of a base, followed by cyclization to form the azetidinone ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-ethyl-3-methylideneazetidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The benzyl group in the compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or amines replace the benzyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted azetidinones.

Scientific Research Applications

1-Benzyl-4-ethyl-3-methylideneazetidin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-ethyl-3-methylideneazetidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the substituents. For example, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways can vary based on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

1-Benzyl-4-ethyl-3-methylideneazetidin-2-one can be compared with other azetidinone derivatives, such as:

    1-Benzyl-3-methylideneazetidin-2-one: Lacks the ethyl group, which may affect its reactivity and biological activity.

    4-Ethyl-3-methylideneazetidin-2-one: Lacks the benzyl group, which may influence its chemical properties and applications.

    1-Benzyl-4-methylazetidin-2-one: Contains a methyl group instead of a methylidene group, leading to different chemical behavior.

The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

78877-58-4

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

1-benzyl-4-ethyl-3-methylideneazetidin-2-one

InChI

InChI=1S/C13H15NO/c1-3-12-10(2)13(15)14(12)9-11-7-5-4-6-8-11/h4-8,12H,2-3,9H2,1H3

InChI Key

QRCREAIICUYNCD-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=C)C(=O)N1CC2=CC=CC=C2

Origin of Product

United States

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